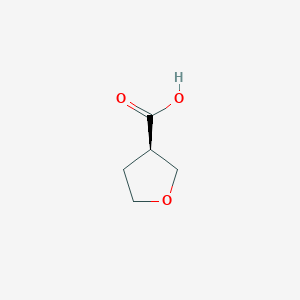

(R)-Tetrahydrofuran-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-oxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTREHHXSQGWTR-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609002 | |

| Record name | (3R)-Oxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66838-42-4 | |

| Record name | (3R)-Oxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Tetrahydro-3-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Tetrahydrofuran-3-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of (R)-Tetrahydrofuran-3-carboxylic acid

Introduction

This compound is a chiral organic compound of significant interest to researchers, scientists, and drug development professionals.[1] As a versatile chiral building block, its unique stereochemical structure is pivotal in the asymmetric synthesis of complex pharmaceutical ingredients.[2] The tetrahydrofuran ring, a five-membered cyclic ether, coupled with a carboxylic acid functional group, imparts specific chemical and physical properties that are critical for its application in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.[1][2]

A thorough understanding of the physical properties of this compound is fundamental for its effective handling, characterization, and application in a laboratory setting. These properties dictate its behavior in different solvents, its stability under various conditions, and its suitability for specific synthetic routes. This guide provides a comprehensive overview of its core physical characteristics and detailed protocols for their experimental determination, grounded in established scientific principles.

Section 1: Core Physicochemical Data

The physical properties of a compound are the cornerstone of its chemical identity and a prerequisite for its application in research and development. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 66838-42-4 | [2][3] |

| Molecular Formula | C₅H₈O₃ | [1][2][3] |

| Molecular Weight | 116.11 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1][4] |

| Melting Point | 21°C (racemic mixture) | [5] |

| Boiling Point | 128-129°C at 13 mmHg (racemic mixture); 252.1±33.0 °C (Predicted) | [4][5] |

| Density | 1.209 g/mL at 25°C (racemic mixture); 1.262±0.06 g/cm³ (Predicted) | [4][5] |

| Solubility | Soluble in water and polar solvents such as alcohols | [1][5] |

| pKa | 3.60±0.20 (Predicted); 4.33±0.20 (Predicted) | [4][5] |

The carboxylic acid group significantly influences the compound's acidity (pKa) and its high solubility in polar solvents, a crucial factor for many biological and synthetic applications.[1][6] The chirality, denoted by the (R) configuration, is a key feature for its use in creating stereospecific pharmaceuticals.[1][2]

Section 2: Experimental Determination of Physical Properties

Accurate determination of physical properties is essential for verifying the identity and purity of a substance. The following protocols are standard methodologies employed in organic chemistry laboratories.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a solid compound's purity; pure substances typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[7]

Causality and Experimental Choices: The capillary method is widely used due to its simplicity and requirement for only a small amount of sample.[8] The sample is heated slowly in a calibrated apparatus to ensure thermal equilibrium between the sample, the thermometer, and the heating block. A slow heating rate (1-2°C per minute) is crucial for accurately observing the temperature range from the first appearance of liquid to the complete melting of the solid.[7]

Experimental Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and in powdered form.[8][9]

-

Load a small amount of the sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[10]

-

Compact the sample at the bottom of the tube by tapping it or dropping it through a long glass tube.[7][9]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[9]

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.[7]

-

For an accurate measurement, set the starting temperature to about 15-20°C below the expected melting point.[9]

-

Heat at a rate of 1-2°C per minute near the melting point.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.[9]

-

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11][12] It is a key characteristic for liquid compounds and an indicator of purity.

Causality and Experimental Choices: The Thiele tube method is a convenient micro-scale technique that requires a small sample volume (less than 0.5 mL).[13] The unique shape of the Thiele tube allows for uniform heating of the mineral oil bath through convection currents, ensuring a consistent temperature environment for the sample.[12] The principle relies on observing the temperature at which the vapor pressure inside a small, inverted capillary tube equals the atmospheric pressure.

Experimental Protocol:

-

Apparatus Setup:

-

Fill a small test tube (e.g., a Durham tube) about half-full with the liquid sample.[13]

-

Place a capillary tube (sealed at one end) into the test tube with the open end down.[13]

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[12][13]

-

Insert the thermometer assembly into a Thiele tube containing mineral oil, ensuring the oil level is above the side arm.[13][14]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a burner.[12][13]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end.[12]

-

Continue heating until a rapid and continuous stream of bubbles is observed.[14]

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12]

-

Record the barometric pressure for the most accurate results, as boiling point is pressure-dependent.[11][13]

-

Workflow for Boiling Point Determination

Caption: Workflow for Thiele Tube Boiling Point Determination.

Density Measurement

Density, the mass per unit volume, is a fundamental physical property used for substance identification.[15]

Causality and Experimental Choices: The gravimetric method using a graduated cylinder and an electronic balance is a straightforward approach for determining the density of a liquid.[15][16] For higher precision, a pycnometer (specific gravity bottle) is used, as it has a precisely defined volume.[17][18] The key is to accurately measure both the mass and the volume of the sample.

Experimental Protocol (Graduated Cylinder Method):

-

Mass of Empty Cylinder: Measure the mass of a clean, dry graduated cylinder using an electronic balance.[15]

-

Add Sample: Add a specific volume of this compound to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.[15]

-

Mass of Cylinder and Sample: Measure the combined mass of the graduated cylinder and the liquid sample.[15]

-

Calculation:

-

Repeat: Perform multiple measurements and average the results to improve accuracy.[15]

Workflow for Density Measurement

Caption: Workflow for Liquid Density Measurement.

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[19] For drug development, aqueous solubility is a critical parameter.

Causality and Experimental Choices: The shake-flask method is the gold standard for determining equilibrium solubility.[20] It involves adding an excess amount of the solute to a solvent and agitating the mixture until equilibrium is reached (i.e., the solution is saturated). This ensures that the maximum amount of solute has dissolved at a given temperature. Temperature control is critical as solubility is temperature-dependent.[19][20]

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., deionized water).[19]

-

Equilibration: Seal the vial and place it in an overhead shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C for biopharmaceutical studies).[19][21]

-

Agitation: Shake the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[19]

-

Phase Separation: After agitation, allow the suspension to settle. Separate the saturated solution from the undissolved solid via centrifugation or filtration using a syringe filter (e.g., 0.22 µm).[19][22]

-

Analysis: Accurately determine the concentration of the solute in the clear filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the solubility.

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.

Causality and Experimental Choices: Potentiometric titration is a highly precise method for pKa determination.[23] It involves titrating a solution of the weak acid with a strong base (or vice versa) and monitoring the pH change with a calibrated pH meter.[24] The pKa can be determined from the titration curve, specifically at the half-equivalence point, where pH = pKa.[25] Maintaining a constant ionic strength and purging with an inert gas like nitrogen are important for accuracy.[24]

Experimental Protocol:

-

Preparation:

-

Titration:

-

Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.[24]

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point (the point of steepest slope).

-

The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is the pKa of the acid.[25]

-

Perform at least three titrations to ensure reliability.[24]

-

Workflow for pKa Determination

Caption: Workflow for Potentiometric pKa Determination.

Section 3: Spectroscopic and Safety Information

Spectroscopic Data: While experimental spectral data is the most reliable, predicted data can offer valuable insights. The predicted ¹H NMR spectrum for this compound is as follows:

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.40 (br s, 1H), 3.84-3.59 (m, 4H), 3.00 (m, 1H), 2.08-1.92 (m, 1H).[26] This predicted spectrum corresponds to the expected protons of the carboxylic acid, the tetrahydrofuran ring methylene groups adjacent to the oxygen, the methine proton, and the other methylene group.

Safety and Handling: this compound is classified as an irritant.[3]

-

Hazard Statements: H319 - Causes serious eye irritation.[26]

-

Precautionary Statements: P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[26] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[19] All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chiral intermediate in pharmaceutical synthesis.[2] Its physical properties—melting point, boiling point, density, solubility, and pKa—are defining characteristics that govern its behavior and application. The experimental protocols detailed in this guide provide a framework for the accurate and reliable determination of these properties, empowering researchers to effectively utilize this compound in drug discovery and development. Adherence to these standardized methods ensures data integrity and supports the advancement of scientifically sound research.

References

- 1. CAS 66838-42-4: this compound [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C5H8O3 | CID 20595422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-Tetrahydro-3-furancarboxylic acid | 66838-42-4 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chymist.com [chymist.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scribd.com [scribd.com]

- 17. mt.com [mt.com]

- 18. batman.edu.tr [batman.edu.tr]

- 19. materialneutral.info [materialneutral.info]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. This compound, CAS No. 66838-42-4 - iChemical [ichemical.com]

A Technical Guide to the Spectroscopic Analysis of (R)-Tetrahydrofuran-3-carboxylic acid

Introduction

(R)-Tetrahydrofuran-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, five-membered ether ring and the presence of a carboxylic acid functional group make it a valuable building block in the synthesis of a variety of biologically active molecules. The stereochemistry at the C3 position is often crucial for pharmacological activity, necessitating precise analytical methods for its characterization. This guide provides an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound.

This document moves beyond a simple recitation of data. It is designed to provide a senior-level perspective on not just what the spectra show, but why they manifest in a particular way, and how to intelligently apply this understanding in a research and development setting.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that are interrogated by different spectroscopic methods. Understanding these features is the first step in a logical interpretation of the spectral data.

Figure 1: Structure of this compound with atom numbering for NMR assignments.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol Considerations:

The choice of solvent is critical in ¹H NMR, especially for a carboxylic acid.

-

Aprotic Solvents (CDCl₃, DMSO-d₆): Chloroform-d (CDCl₃) is a common choice, but the acidic proton of the carboxylic acid can undergo exchange with residual water, leading to a broad signal or its complete disappearance. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it forms strong hydrogen bonds with the carboxylic acid proton, resulting in a sharper, more easily identifiable signal at a downfield chemical shift.

-

Protic Solvents (D₂O): Using deuterium oxide (D₂O) will result in the exchange of the carboxylic acid proton with deuterium, causing its signal to disappear from the spectrum. This is a definitive confirmatory test for the presence of an exchangeable proton.

Data Interpretation and Causality:

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale for Chemical Shift and Multiplicity |

| COOH | ~12.4 | broad singlet | 1H | - | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding with the solvent.[1] Its broadness is a result of chemical exchange. |

| H2, H5 (α to ether O) | 3.6-3.9 | multiplet | 4H | - | These protons are adjacent to the highly electronegative ether oxygen, causing a significant downfield shift. The complex multiplicity arises from coupling to each other and to the protons on C3 and C4. |

| H3 (methine) | ~3.0 | multiplet | 1H | - | This proton is deshielded by both the adjacent ether oxygen and the electron-withdrawing carboxylic acid group. Its multiplicity is due to coupling with the protons on C2 and C4. |

| H4 (β to ether O) | 1.9-2.1 | multiplet | 2H | - | These protons are further from the electronegative oxygen and carboxylic acid group, hence they appear more upfield. They exhibit complex splitting due to coupling with H3 and H5. |

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆.

Expert Insight: The chirality at C3 results in the diastereotopicity of the protons on C2, C4, and C5. This means that even protons on the same carbon atom are in different chemical environments and can have different chemical shifts and coupling constants, leading to the observed complex multiplets. High-field NMR instrumentation may be required to resolve these complex splitting patterns fully.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol Considerations:

Standard broadband proton-decoupled ¹³C NMR is typically sufficient. For more detailed analysis, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation and Causality:

The expected ¹³C NMR chemical shifts are summarized in the table below, based on typical values for similar functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C=O (Carboxylic Acid) | ~175 | The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it in a very electron-poor environment.[2][3] |

| C2, C5 (α to ether O) | ~68 | These carbons are directly attached to the electronegative ether oxygen, resulting in a significant downfield shift into the typical range for ether carbons. |

| C3 (methine) | ~45 | This carbon is deshielded by the attached carboxylic acid group, but less so than the carbons directly bonded to the ether oxygen. |

| C4 (β to ether O) | ~30 | Being the furthest from the electron-withdrawing groups, this carbon is the most shielded of the ring carbons and appears at the most upfield position. |

Table 2: Predicted ¹³C NMR Data for this compound.

Figure 2: Workflow for NMR-based structural elucidation.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, the carboxylic acid and the ether functionalities give rise to characteristic and easily identifiable absorption bands.

Experimental Protocol:

A common method for solid samples is to prepare a potassium bromide (KBr) pellet. Alternatively, the spectrum can be obtained from a thin film of the compound on a salt plate or as a mull in Nujol.

Data Interpretation and Causality:

The IR spectrum is dominated by the absorptions of the carboxylic acid group.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 2500-3300 | O-H stretch (carboxylic acid) | Strong, very broad | The extreme broadness of this peak is a hallmark of the hydrogen-bonded dimer that carboxylic acids typically form in the solid state.[4][5] This broad absorption often overlaps with the C-H stretching vibrations. |

| ~2950 | C-H stretch (aliphatic) | Medium, sharp | These absorptions arise from the stretching of the C-H bonds in the tetrahydrofuran ring and are often seen superimposed on the broad O-H stretch. |

| ~1710 | C=O stretch (carboxylic acid) | Strong, sharp | This intense absorption is due to the stretching of the carbonyl double bond. Its position is characteristic of a saturated, dimerized carboxylic acid.[3][5] |

| ~1200-1300 | C-O stretch (carboxylic acid) | Medium | This band corresponds to the stretching of the single bond between the carbonyl carbon and the hydroxyl oxygen. |

| ~1100 | C-O-C stretch (ether) | Strong | This strong absorption is characteristic of the asymmetric stretching of the C-O-C bond in the tetrahydrofuran ring. |

Table 3: Expected IR Absorption Bands for this compound.

Expert Insight: The broadness of the O-H stretch is a direct consequence of the strong intermolecular hydrogen bonding between two molecules of the carboxylic acid, forming a cyclic dimer. This interaction weakens the O-H bond, lowering its vibrational frequency and creating a wide range of vibrational states, which results in the observed broad signal.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol:

Electron Ionization (EI) is a common technique for small molecules. The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Data Interpretation and Causality:

The molecular weight of this compound is 116.11 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 116, although it may be weak. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses.

| m/z | Proposed Fragment | Interpretation |

| 116 | [C₅H₈O₃]⁺ | Molecular ion (M⁺). Its intensity may be low due to the lability of the carboxylic acid. |

| 99 | [M - OH]⁺ | Loss of a hydroxyl radical is a common fragmentation pathway for carboxylic acids. |

| 71 | [M - COOH]⁺ | Loss of the entire carboxylic acid group as a radical, leaving the tetrahydrofuran ring cation. |

| 45 | [COOH]⁺ | A characteristic fragment for carboxylic acids. |

Table 4: Expected Key Fragments in the EI Mass Spectrum of this compound.

Figure 3: Proposed major fragmentation pathways in EI-MS.

Expert Insight: The fragmentation of the tetrahydrofuran ring itself can also occur. A common pathway for cyclic ethers is the loss of an alkyl radical adjacent to the ether oxygen (α-cleavage), followed by ring opening. This can lead to a series of smaller fragments that can help to confirm the cyclic ether structure.

Conclusion

The structural confirmation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy map out the carbon-hydrogen framework with high precision, IR spectroscopy quickly identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides valuable information about the molecule's stability and fragmentation. For a chiral molecule such as this, advanced NMR techniques, potentially with chiral solvating agents, could be employed to confirm enantiomeric purity, a critical parameter in pharmaceutical applications. The principles and data presented in this guide provide a solid foundation for the confident spectroscopic analysis of this important chiral building block.

References

The Enantioselective Synthesis of Tetrahydrofuran-3-Carboxylic Acid: A Technical Guide for Drug Development Professionals

Foreword: The Significance of Chiral Tetrahydrofuran-3-Carboxylic Acid in Medicinal Chemistry

Enantiomerically pure tetrahydrofuran-3-carboxylic acid and its derivatives are pivotal chiral building blocks in the synthesis of a multitude of pharmaceutical agents. The stereochemistry at the C3 position of the tetrahydrofuran ring often dictates the pharmacological activity and pharmacokinetic profile of the final drug molecule. Consequently, the development of robust and efficient enantioselective synthetic routes to this valuable scaffold is of paramount importance to the drug development industry. This guide provides an in-depth analysis of field-proven methodologies for the asymmetric synthesis of tetrahydrofuran-3-carboxylic acid, with a focus on the underlying principles, practical implementation, and comparative assessment of different strategies.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiopure tetrahydrofuran-3-carboxylic acid can be broadly categorized into three main strategies:

-

Catalytic Asymmetric Synthesis: This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction that forms the chiral center of the tetrahydrofuran ring. This is often the most elegant and atom-economical approach.

-

Chiral Pool Synthesis: This strategy utilizes a readily available and inexpensive enantiomerically pure starting material, which is then chemically transformed into the desired product.

-

Resolution: This classic method involves the separation of a racemic mixture of the target molecule or a precursor, typically through enzymatic or chemical means.

This guide will delve into the practical application of these strategies, with a particular focus on a powerful organocatalytic intramolecular Michael addition/lactonization reaction.

Part 1: The Core Strategy: Organocatalytic Asymmetric Intramolecular Michael Addition

A highly effective and stereodivergent method for the synthesis of chiral tetrahydrofurans involves the intramolecular Michael addition of a carboxylic acid to an enone, followed by lactonization.[1] This reaction is catalyzed by chiral organocatalysts, which allows for precise control over the stereochemistry of the newly formed chiral center.

Causality Behind the Experimental Choices

The choice of organocatalyst is critical in determining the diastereoselectivity of the reaction. Cinchona alkaloid derivatives and tetramisole hydrochloride have been shown to be particularly effective.[1] These catalysts operate through different mechanistic pathways, leading to the formation of either syn or anti diastereomers with high enantioselectivity.

-

(S)-(-)-Tetramisole Hydrochloride: This catalyst typically promotes the formation of the syn diastereomer.[1]

-

Cinchona Alkaloid-Derived Catalysts: These catalysts can be tuned to favor the formation of the anti diastereomer.[1]

This stereodivergent capability is a significant advantage, as it allows for access to a wider range of stereoisomers from a common precursor.

Logical Relationship of the Synthetic Pathway

The overall synthetic workflow for this approach can be visualized as follows:

References

The Strategic Utility of (R)-Tetrahydrofuran-3-carboxylic Acid in Chiral Pool Synthesis: A Technical Guide for Drug Development

Introduction: The Value Proposition of a Versatile Chiral Building Block

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is relentless. The stereochemistry of a drug molecule is intrinsically linked to its efficacy and safety, making the choice of starting materials a critical decision in the synthetic design process. Chiral pool synthesis, a strategy that utilizes readily available, enantiopure natural products or their derivatives, offers an efficient and cost-effective route to complex chiral molecules. Among the diverse array of chiral building blocks, (R)-Tetrahydrofuran-3-carboxylic acid has emerged as a synthon of significant strategic value. Its inherent chirality, coupled with the orthogonal reactivity of its carboxylic acid and ether functionalities, provides a robust scaffold for the construction of a variety of pharmacologically active agents. This technical guide provides an in-depth exploration of the synthetic transformations of this compound, with a focus on its application in the synthesis of key pharmaceutical intermediates.

Core Synthetic Strategy: From Carboxylic Acid to Chiral Amine

A cornerstone of the synthetic utility of this compound lies in its efficient conversion to the corresponding chiral amine, (R)-3-aminotetrahydrofuran. This transformation unlocks a plethora of possibilities for further functionalization and incorporation into larger, more complex molecular architectures. Two primary rearrangement reactions, the Hofmann and Curtius rearrangements, are the workhorses for this critical conversion, both proceeding with the crucial retention of stereochemistry at the chiral center.

The Hofmann Rearrangement: A Two-Step Protocol

The Hofmann rearrangement provides a direct and scalable method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[1] In the context of our chiral starting material, this translates to a two-step sequence: amidation followed by the rearrangement itself.

Step 1: Amidation of this compound

The initial step involves the activation of the carboxylic acid, typically by conversion to an acid chloride, followed by reaction with ammonia to form the primary amide. This is a standard and high-yielding transformation.

Step 2: Hofmann Rearrangement of (R)-Tetrahydrofuran-3-carboxamide

The amide is then treated with a halogen (e.g., bromine or chlorine) and a strong base, such as sodium hydroxide. This generates an N-haloamide intermediate, which, upon deprotonation, undergoes a concerted rearrangement to an isocyanate. The key mechanistic feature of this step is the 1,2-shift of the alkyl group from the carbonyl carbon to the nitrogen, with concomitant loss of the halide ion. Crucially for chiral pool synthesis, this migration occurs with complete retention of the stereochemical configuration at the migrating carbon.[1] The resulting isocyanate is then hydrolyzed in situ to a carbamic acid, which spontaneously decarboxylates to yield the desired (R)-3-aminotetrahydrofuran.

Experimental Protocol: Synthesis of (R)-3-aminotetrahydrofuran via Hofmann Rearrangement [2]

Part A: Synthesis of (R)-Tetrahydrofuran-3-carboxamide

-

Dissolve this compound (58.1 g, 0.5 mol) in 200 mL of dichloromethane.

-

Add triethylamine (5 mL) and cool the mixture in an ice-salt bath.

-

Slowly add thionyl chloride (89.3 g, 0.75 mol) and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add 25% aqueous ammonia (56.1 mL) and stir at room temperature for 2 hours.

-

Filter off the solvent and wash the solid with water until neutral.

-

Dry the solid to obtain (R)-Tetrahydrofuran-3-carboxamide.

Part B: Hofmann Degradation to (R)-3-aminotetrahydrofuran

-

Prepare a solution of sodium hydroxide and sodium hypochlorite and cool to 0°C.

-

Add the (R)-Tetrahydrofuran-3-carboxamide from Part A.

-

Stir the mixture and warm to 65°C, then continue stirring.

-

Cool the reaction to room temperature and extract with dichloromethane.

-

Dry the organic phase and concentrate to yield a yellow solid.

-

Recrystallize the solid to obtain pure (R)-3-aminotetrahydrofuran.

| Step | Product | Starting Material | Reagents | Yield | Purity |

| A | (R)-Tetrahydrofuran-3-carboxamide | This compound | 1. SOCl₂, Et₃N, CH₂Cl₂ 2. NH₄OH | 95.0% | 99.8% |

| B | (R)-3-aminotetrahydrofuran | (R)-Tetrahydrofuran-3-carboxamide | NaOH, NaOCl | High | High |

The Curtius Rearrangement: An Alternative Pathway with Retention of Stereochemistry

The Curtius rearrangement offers a valuable alternative to the Hofmann rearrangement and often provides milder reaction conditions.[3][4] This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, again with the loss of nitrogen gas.[3] Similar to the Hofmann rearrangement, the key isocyanate intermediate is formed through a concerted mechanism that ensures the retention of stereochemistry of the migrating group.[5]

The acyl azide precursor can be readily prepared from this compound by first converting it to the corresponding acyl chloride, which is then reacted with an azide salt, such as sodium azide.[3] The resulting acyl azide can then be gently heated in an inert solvent to induce the rearrangement to the isocyanate. Subsequent hydrolysis, or reaction with an alcohol or amine, provides the corresponding primary amine, carbamate, or urea derivative, respectively.[4] The ability to trap the isocyanate with various nucleophiles adds to the synthetic versatility of this method.

Application in the Synthesis of Hepatitis C Protease Inhibitors

The chiral 3-aminotetrahydrofuran scaffold, derived from this compound, is a key structural motif in a number of potent antiviral agents, particularly inhibitors of the Hepatitis C virus (HCV) NS3/NS4A serine protease. The synthesis of complex drugs such as Boceprevir and Telaprevir often relies on the coupling of several chiral fragments, and (R)-3-aminotetrahydrofuran can serve as a crucial building block for a portion of these molecules. While the full synthetic routes to these drugs are extensive, the incorporation of the chiral amine derived from our starting material highlights its importance in medicinal chemistry.

For instance, in the synthesis of Boceprevir, a key intermediate is 3-amino-4-cyclobutyl-2-hydroxybutanamide.[6] While not a direct derivative, the synthesis of analogs and related protease inhibitors often involves the coupling of a chiral amine to a complex acid fragment. The availability of enantiomerically pure (R)-3-aminotetrahydrofuran from the chiral pool provides medicinal chemists with a valuable tool for exploring structure-activity relationships in this class of drugs.

Conclusion: A Strategic Asset in Drug Discovery

This compound stands as a testament to the power of chiral pool synthesis. Its ready availability and the straightforward, stereoretentive transformations it undergoes make it a highly valuable and versatile starting material. The ability to efficiently generate the corresponding chiral amine, (R)-3-aminotetrahydrofuran, opens the door to a wide range of synthetic possibilities, particularly in the realm of antiviral drug discovery. For researchers and drug development professionals, a deep understanding of the synthetic pathways originating from this chiral building block is not just an academic exercise, but a practical tool for the efficient and stereocontrolled synthesis of the next generation of therapeutic agents.

References

- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]

The Tetrahydrofuran Motif: A Keystone in the Biological Activity of Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Significance of the Tetrahydrofuran Ring

Saturated oxygen heterocycles are ubiquitous scaffolds in a vast array of biologically active natural products.[1] Among these, the five-membered tetrahydrofuran (THF) ring is a recurring motif that plays a pivotal role in the medicinal properties of numerous compounds.[2] From the potent antitumor Annonaceous acetogenins to complex marine-derived polyethers, the THF moiety is a critical pharmacophore that dictates molecular conformation, target binding, and ultimately, biological efficacy.[3] This technical guide provides a comprehensive exploration of the biological significance of THF motifs in natural products, delving into their biosynthesis, diverse bioactivities, structure-activity relationships, and the experimental methodologies crucial for their study.

I. Biosynthetic Origins: Crafting the Tetrahydrofuran Core

The biosynthesis of the THF ring in natural products is a fascinating example of nature's enzymatic ingenuity, primarily revolving around polyketide pathways. The formation of these cyclic ethers is not a random event but a highly controlled enzymatic cascade.

A. The Polyketide Pathway and Oxidative Cyclization

The biosynthesis of many THF-containing natural products, particularly the polyether antibiotics and Annonaceous acetogenins, originates from the assembly of a linear polyene precursor by a modular polyketide synthase (PKS).[4][5] This long-chain polyketide then undergoes a series of remarkable enzymatic transformations. The key steps in the formation of the THF ring are:

-

Epoxidation: Specific monooxygenases, often cytochrome P450 enzymes, introduce epoxide rings at defined positions along the polyene chain.

-

Epoxide Opening and Cyclization: An epoxide hydrolase then catalyzes the regioselective opening of the epoxide ring, initiating a cascade of intramolecular cyclizations to form the THF ring.[5] The stereochemistry of the resulting THF ring is tightly controlled by the enzyme.

A prominent example of this pathway is the biosynthesis of Nonactin , a macrotetrolide antibiotic. Nonactin is assembled from two units each of the enantiomers of nonactic acid.[6] The biosynthesis of nonactic acid begins with the condensation of succinate and acetate (or malonate), followed by a series of reactions catalyzed by a type II PKS system to form the THF ring.[5][6]

Caption: Biosynthetic pathway of Nonactin.

B. Hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) Systems

Nature also employs hybrid PKS-NRPS systems to generate structural diversity.[7] These megaenzymes combine modules from both PKS and NRPS pathways, allowing for the incorporation of both amino acid and polyketide building blocks into a single molecule.[8] While the direct biosynthesis of a THF-containing natural product by a hybrid PKS-NRPS system is an area of ongoing research, the structural and catalytic similarities between these pathways suggest the potential for such enzymatic machinery to exist.[7] The discovery of a hybrid NRPS-PKS gene cluster in Alteromonas macleodii that is related to the bleomycin family of antitumor antibiotics, which contain complex heterocyclic systems, hints at the untapped potential of these pathways in generating novel THF-containing scaffolds.[3]

II. A Spectrum of Biological Activities

The presence of the THF motif is consistently associated with a broad range of potent biological activities, making these natural products highly attractive for drug discovery.

A. Anticancer and Cytotoxic Properties

Perhaps the most well-documented bioactivity of THF-containing natural products is their potent cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant (MDR) strains.[9] The Annonaceous acetogenins are a prime example, exhibiting cytotoxicity by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[10] This inhibition disrupts ATP production, leading to apoptosis in cancer cells, which have a high energy demand.[9][10]

B. Antimicrobial and Antifungal Effects

Many natural products embodying a THF core demonstrate significant antimicrobial and antifungal properties. For instance, aspericacids A and B, isolated from a sponge-associated Aspergillus species, exhibit moderate inhibitory activity against Candida albicans and Cryptococcus neoformans.[11]

C. Other Notable Bioactivities

The biological repertoire of THF-containing natural products extends beyond anticancer and antimicrobial effects. These compounds have also been reported to possess:

-

Immunosuppressive activity [10]

-

Antimalarial properties [10]

-

Insecticidal and antifeedant effects [10]

-

Neurotoxic effects [3]

III. Structure-Activity Relationships: The Devil is in the Details

The biological potency of THF-containing natural products is exquisitely sensitive to their three-dimensional structure. The number, position, stereochemistry, and substitution pattern of the THF rings are all critical determinants of activity.

A. The Influence of THF Ring Number and Position

Studies on Annonaceous acetogenins have revealed that the number of THF rings (mono-, bis-adjacent, or bis-nonadjacent) significantly impacts their cytotoxicity.[12] For instance, in a study against adriamycin-resistant human mammary adenocarcinoma (MCF-7/Adr) cells, acetogenins with bis-adjacent THF rings were found to be particularly potent.[12]

B. The Crucial Role of Stereochemistry

The stereochemistry of the carbons within and flanking the THF ring is paramount for biological activity. Among a series of bis-adjacent THF ring acetogenins, those with a threo-trans-threo-trans-erythro stereochemistry were the most potent inhibitors of MCF-7/Adr cell growth.[12] This highlights the importance of a precise spatial arrangement of hydroxyl groups and the alkyl chain for optimal interaction with the biological target.

C. Quantitative Insights into SAR

The following table summarizes the cytotoxic activity (IC50 values) of selected Annonaceous acetogenins against various human cancer cell lines, illustrating the impact of structural variations on potency.

| Compound | THF Ring Moiety | Cancer Cell Line | IC50 (µM) | Reference |

| Pyranicin | Mono-THF | HL-60 (promyelocytic leukemia) | 9.4 | [1] |

| AA005 (mimic) | Mono-THF | HCT116 (colon) | 0.023 | [13] |

| AA005 (mimic) | Mono-THF | HT29 (colon) | 0.031 | [13] |

| AA005 (mimic) | Mono-THF | LOVO (colon) | 0.045 | [13] |

| Annonacin | Mono-THF | PC-3 (prostate) | < 20 µg/ml | [9] |

| Acetogenin Fractions | Mixed | U-251 (glioblastoma) | < 7 µg/mL | [14] |

| Acetogenin Fractions | Mixed | U-87 (glioblastoma) | < 7 µg/mL | [14] |

IV. Experimental Protocols: From Isolation to Bioactivity Assessment

The study of THF-containing natural products relies on a robust set of experimental procedures for their extraction, purification, and biological evaluation.

A. Isolation and Purification of Annonaceous Acetogenins

The lipophilic nature of many THF-containing natural products necessitates specific extraction and chromatographic techniques for their isolation.[15]

Caption: General workflow for the isolation of Annonaceous acetogenins.

Step-by-Step Protocol: Soxhlet Extraction and Preliminary Purification

-

Preparation of Plant Material: Air-dry the plant material (e.g., seeds of Annona muricata) at room temperature for 7-10 days and grind into a fine powder.[4]

-

Soxhlet Extraction: Place the powdered material in a cellulose thimble and extract with methanol for 8 hours.[4]

-

Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract.[4]

-

Solvent Partitioning: Suspend the crude extract in a methanol/water mixture and partition sequentially with n-hexane, chloroform, and ethyl acetate. The acetogenins are typically concentrated in the chloroform and ethyl acetate fractions.[4]

-

Column Chromatography: Subject the active fractions to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.[15]

-

Further Purification: Combine fractions with similar TLC profiles and further purify using preparative HPLC to isolate individual compounds.[4]

B. Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of natural products on cancer cell lines.[10]

Step-by-Step Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Treat the cells with various concentrations of the purified THF-containing natural product (dissolved in a suitable solvent like DMSO, with the final concentration not exceeding 0.5%) and incubate for a desired period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16]

V. Conclusion and Future Perspectives

The tetrahydrofuran motif is a privileged scaffold in natural product chemistry, consistently conferring potent and diverse biological activities. The intricate biosynthetic pathways that construct these rings, the profound influence of their stereochemistry on function, and their significant potential in drug discovery underscore the importance of their continued study. As our understanding of the enzymatic machinery behind THF ring formation deepens, the prospect of biosynthetic engineering to create novel, more potent analogues becomes increasingly tangible. Furthermore, the exploration of underexplored ecological niches, such as the marine environment and microbial symbionts, promises the discovery of new THF-containing natural products with unique biological properties. For researchers in drug development, the natural products bearing the THF motif represent a rich and validated starting point for the design of next-generation therapeutics.

References

- 1. Pyranicin, a non-classical annonaceous acetogenin, is a potent inhibitor of DNA polymerase, topoisomerase and human cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agriculturaljournals.com [agriculturaljournals.com]

- 3. A Hybrid NRPS-PKS Gene Cluster Related to the Bleomycin Family of Antitumor Antibiotics in Alteromonas macleodii Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Nonactin biosynthesis: the initial committed step is the condensation of acetate (malonate) and succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of hybrid peptide-polyketide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hybrid peptide-polyketide natural products: biosynthesis and prospects toward engineering novel molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nonactin biosynthesis: setting limits on what can be achieved with precursor-directed biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Biosynthesis of natural products by microbial iterative hybrid PKS–NRPS - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Nonactin Biosynthesis: the Product of nonS Catalyzes the Formation of the Furan Ring of Nonactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Acetogenins-Rich Fractions of Annona coriacea Suppress Human Glioblastoma Viability and Migration by Regulating Necroptosis and MMP-2 Activity In Vitro [mdpi.com]

- 15. biochemjournal.com [biochemjournal.com]

- 16. MTT assay protocol | Abcam [abcam.com]

(R)-Tetrahydrofuran-3-carboxylic acid: An In-depth Technical Guide to Stability and Storage

Introduction

(R)-Tetrahydrofuran-3-carboxylic acid is a vital chiral building block in modern pharmaceutical development.[1][2] Its stereochemically defined structure is crucial for the synthesis of complex active pharmaceutical ingredients (APIs), where specific enantiomeric forms are often required to ensure therapeutic efficacy and minimize side effects.[2][3][4][5] As with any high-purity reagent, particularly one destined for drug development, a comprehensive understanding of its chemical stability is paramount. This guide provides an in-depth analysis of the stability profile of this compound, detailing its potential degradation pathways and establishing a framework for optimal storage and handling to preserve its integrity and ensure laboratory safety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | PubChem[6] |

| Molecular Weight | 116.12 g/mol | PubChem[6] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[7] |

| Boiling Point | 252.1 ± 33.0 °C (Predicted) | ChemicalBook[7] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | ChemicalBook[7] |

| pKa | 4.33 ± 0.20 (Predicted) | ChemicalBook[7] |

| CAS Number | 66838-42-4 | PubChem[6] |

Chemical Stability Profile

This compound is chemically stable under standard ambient conditions (room temperature). However, its structure, containing both a cyclic ether (tetrahydrofuran) and a carboxylic acid moiety, presents specific vulnerabilities that must be managed. The primary degradation concerns are peroxide formation and acid-catalyzed ring-opening of the tetrahydrofuran ring.

Key Degradation Pathways

-

Peroxide Formation: This is the most significant and hazardous degradation pathway. Like other ethers, the tetrahydrofuran ring can react with atmospheric oxygen, particularly in the presence of light, to form unstable and potentially explosive peroxides.[6] This risk is amplified if the solvent is distilled or evaporated, as peroxides can concentrate in the residue. It is a critical safety consideration for all ether-containing compounds.

-

Acid-Catalyzed Ether Cleavage: The ether linkage is susceptible to cleavage under strong acidic conditions. The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack from a counter-ion, leading to the opening of the tetrahydrofuran ring.

-

Thermal Decomposition: While generally stable at room temperature, prolonged exposure to heat should be avoided. Some suppliers note that the material may discolor from clear/yellow to brown upon heating or extended storage, indicating potential thermal degradation.

-

Oxidative Degradation: The compound is incompatible with strong oxidizing agents, which can lead to aggressive and uncontrolled decomposition.

Factors Influencing Stability

-

Temperature: Elevated temperatures accelerate degradation. Storage in a cool environment is recommended.

-

Air & Light: Exposure to both air (oxygen) and light can initiate and promote the formation of hazardous peroxides.

-

Moisture: The compound should be kept in a dry environment to prevent potential side reactions.

-

Incompatible Materials: Contact with strong acids, strong oxidizing agents, acid chlorides, and reducing agents must be avoided.

References

- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chiral Building Blocks Selection - Enamine [enamine.net]

- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 7. benchchem.com [benchchem.com]

The Vanguard of Discovery: A Technical Guide to the Isolation and Characterization of Novel Tetrahydrofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrofuran (THF) moiety is a cornerstone of numerous biologically active compounds, from potent anticancer agents to essential pharmaceuticals.[1][2][3][4] This prevalence underscores the critical importance of discovering and developing novel THF derivatives. This guide provides an in-depth exploration of the strategies and methodologies employed in the modern discovery, isolation, and structural elucidation of these vital compounds. Moving beyond a simple recitation of protocols, we delve into the causal reasoning behind experimental choices, offering a self-validating framework for researchers. We will traverse the landscape from natural product bioprospecting and synthetic innovation to the intricacies of chromatographic separation and definitive spectroscopic characterization, equipping scientists with the knowledge to navigate this challenging and rewarding field.

Introduction: The Enduring Significance of the Tetrahydrofuran Scaffold

The tetrahydrofuran ring, a five-membered saturated ether, is a privileged scaffold in medicinal chemistry and natural product science.[1][5] Its structural simplicity belies a conformational flexibility and capacity for stereochemical diversity that allows it to serve as a key pharmacophore in a vast array of bioactive molecules. Notable examples range from the complex polyether ionophores and annonaceous acetogenins, known for their potent anticancer properties, to FDA-approved drugs like the antiviral Darunavir and the insecticide Dinotefuran.[1][3][4][6] The therapeutic potential of THF-containing compounds continues to drive intensive research into the discovery of new derivatives with unique biological activities.[1][2]

This guide is structured to provide a logical and comprehensive workflow, from initial discovery strategies to the final, unambiguous characterization of a novel THF derivative.

Figure 1. High-level workflow for the discovery and isolation of novel THF derivatives.

Discovery Strategies: Where to Find Novelty

The search for new THF derivatives proceeds along two primary fronts: the exploration of nature's vast chemical library and the ingenuity of synthetic chemistry.

Natural Product Isolation

Nature is a prolific source of complex and stereochemically rich THF derivatives.[1][7][8] Organisms from marine sponges and algae to terrestrial plants and fungi produce these compounds as secondary metabolites.[7]

-

Marine Sources: Marine environments are a particularly rich reservoir of novel THF-containing lipids, terpenes, and polyketides.[7][8] For example, compounds like the pantofuranoids from the red alga Pantoneura plocamioides and the cytotoxic amphidinolides from dinoflagellates showcase the structural diversity available.[7][8]

-

Plant Lignans: The plant kingdom provides a wealth of THF lignans, which are formed by the oxidative dimerization of phenylpropanoid units.[9][10][11] These compounds, such as magnolone from Magnolia coco, often possess interesting pharmacological properties.[12]

The rationale for pursuing natural products lies in their inherent biological relevance and structural complexity, which often surpasses what is readily achievable through synthesis. These molecules have been evolutionarily optimized for biological interactions, making them excellent starting points for drug discovery.

Synthetic Approaches

Synthesis provides access to novel THF derivatives not found in nature and allows for the systematic modification of known scaffolds to optimize activity (Structure-Activity Relationship, SAR).

-

Biomimetic Synthesis: This elegant approach mimics the proposed biosynthetic pathways of natural products.[9][10] For instance, replicating the oxidative coupling of phenols can provide a concise route to various THF lignans.[9] The advantage is efficiency and the potential to intercept key biosynthetic intermediates.[9]

-

Asymmetric Synthesis: Controlling stereochemistry is paramount, as different stereoisomers can have vastly different biological activities. Methods like the Cu-catalyzed asymmetric Henry reaction followed by iodocyclization provide excellent enantioselectivity in the formation of polysubstituted THF rings.[13]

-

Tandem Reactions & Ring Expansions: Modern organic synthesis often employs cascade or tandem reactions to build molecular complexity rapidly.[10][14] Photochemical ring expansions of smaller heterocycles like oxetanes also offer a mild and efficient pathway to functionalized tetrahydrofurans.[15]

Isolation and Purification: From Complex Mixture to Pure Compound

Whether from a crude natural extract or a synthetic reaction mixture, the isolation of the target THF derivative is a critical and often challenging step. The choice of technique is dictated by the polarity, stability, and quantity of the target compound.

Initial Extraction and Partitioning (Natural Products)

For natural products, the process begins with extraction from the source organism (e.g., using solvents like methanol or ethyl acetate). The resulting crude extract is then typically subjected to liquid-liquid partitioning (e.g., between hexane and methanol) to separate compounds based on broad polarity differences, simplifying the subsequent chromatographic steps.

Chromatographic Purification

Chromatography is the workhorse of purification. The separation relies on the differential partitioning of compounds between a stationary phase and a mobile phase.

| Technique | Stationary Phase | Mobile Phase | Principle & Rationale |

| Column Chromatography | Silica Gel (Normal Phase) | Non-polar solvents (e.g., Hexane/Ethyl Acetate gradient) | Separates compounds based on polarity. Less polar compounds elute first. Ideal for initial, large-scale fractionation of non-polar to moderately polar THF derivatives. |

| Reversed-Phase HPLC | C18-bonded Silica (Reversed Phase) | Polar solvents (e.g., Acetonitrile/Water gradient) | The elution order is inverted; more polar compounds elute first. HPLC offers high resolution and is essential for final purification and purity assessment. |

| Supercritical Fluid Chromatography (SFC) | Various (Chiral available) | Supercritical CO₂ with co-solvents | Excellent for separating stereoisomers (chiral separation). The low viscosity and high diffusivity of the mobile phase allow for fast and efficient separations. |

Protocol: Representative Preparative HPLC Purification

-

Sample Preparation: Dissolve the semi-purified fraction (e.g., from column chromatography) in a suitable solvent (e.g., methanol) at a high concentration. Filter through a 0.45 µm syringe filter to remove particulates.

-

Column & Mobile Phase Selection: Choose a reversed-phase C18 column of appropriate dimensions (e.g., 250 x 20 mm, 5 µm particle size). Prepare mobile phases: (A) HPLC-grade water and (B) HPLC-grade acetonitrile.

-

Method Development: On an analytical scale HPLC, develop a gradient elution method that provides good separation of the target peak from impurities. A typical gradient might be 40% B to 90% B over 30 minutes.

-

Scale-Up & Fraction Collection: Transfer the method to the preparative HPLC system. Inject the concentrated sample. Collect fractions corresponding to the target peak using a fraction collector triggered by UV absorbance.

-

Analysis & Pooling: Analyze each collected fraction by analytical HPLC to determine purity. Pool the pure fractions (>95% purity).

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to yield the purified THF derivative.

Structural Elucidation: Defining the Molecule

Once a compound is isolated in pure form, its exact chemical structure, including stereochemistry, must be determined. This is achieved through a combination of spectroscopic techniques.

Figure 2. Logic flow for spectroscopic data integration in structure elucidation.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the first step. It provides a highly accurate mass measurement of the molecular ion, from which the exact molecular formula can be determined. This is a non-negotiable first piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity and stereochemistry of an organic molecule.[16][17] A suite of experiments is required.

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling).

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

-

COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, typically those separated by two or three bonds. This is crucial for tracing out proton spin systems within the molecule (e.g., the protons on the THF ring and adjacent side chains).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This definitively assigns carbons based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the molecular fragments identified by COSY. For example, an HMBC correlation from a proton on a side chain to a carbon within the THF ring provides unambiguous proof of their connection.[18]

X-Ray Crystallography

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the ultimate, unambiguous determination of the entire molecular structure, including the absolute stereochemistry. This technique is considered the "gold standard" for structural proof.

Conclusion and Future Outlook

The discovery of novel tetrahydrofuran derivatives remains a vibrant and essential area of chemical and pharmaceutical research. Success in this field hinges on a multi-disciplinary approach, integrating insights from natural product chemistry, synthetic innovation, advanced separation science, and powerful spectroscopic techniques. The logical framework presented in this guide—from strategic discovery and meticulous isolation to definitive characterization—provides a robust pathway for researchers. Future advancements will likely involve the integration of AI and machine learning for in silico prediction of bioactivity, the development of even more selective synthetic methods, and the application of hyphenated techniques like LC-SPE-NMR for the rapid characterization of compounds from complex mixtures.[18] By building upon this foundational knowledge, the scientific community can continue to unlock the therapeutic potential held within this remarkable chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The discovery of dinotefuran: a novel neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A bio-inspired total synthesis of tetrahydrofuran lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02848B [pubs.rsc.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]

- 14. researchgate.net [researchgate.net]

- 15. Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 18. Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of (R)-Tetrahydrofuran-3-carboxylic acid: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

(R)-Tetrahydrofuran-3-carboxylic acid, a key chiral building block in modern pharmaceutical synthesis, demands a nuanced understanding of its chemical properties to ensure safe and effective handling. This guide, designed for the discerning scientist, moves beyond generic safety protocols to provide an in-depth, scientifically grounded framework for managing this valuable reagent. By elucidating the causality behind recommended procedures, this document empowers researchers to not only follow best practices but also to anticipate and mitigate potential risks with scientific rigor.

Compound Profile and Hazard Identification: A Multi-faceted Perspective

This compound presents a dual-hazard profile, combining the characteristics of a corrosive carboxylic acid with the properties of a cyclic ether, reminiscent of tetrahydrofuran (THF). A thorough understanding of its physicochemical properties is the bedrock of a robust safety assessment.

Table 1: Physicochemical and Toxicological Data for this compound

| Property | Value | Source |

| Chemical Formula | C₅H₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 116.12 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow clear liquid | --INVALID-LINK-- |

| Boiling Point | 128-129 °C at 13 mmHg | ChemBK |

| Flash Point | 139 °C | ChemBK |

| Solubility | Soluble in water | ChemBK |

| GHS Classification | Serious Eye Irritation, Category 2A (H319) . Causes serious eye irritation. May also be classified as Corrosive , causing severe skin burns and eye damage (H314), based on data for similar compounds. | --INVALID-LINK-- |

The primary, officially reported hazard is serious eye irritation[1]. However, given its acidic nature and data on related compounds, it is prudent to treat this compound as a corrosive material capable of causing severe skin burns and eye damage. The tetrahydrofuran moiety, while relatively stable in a five-membered ring compared to more strained cyclic ethers, introduces considerations of peroxide formation, especially under prolonged storage or exposure to air and light.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

Given the corrosive nature and potential for eye damage, a stringent and multi-layered approach to exposure control is paramount.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted within a certified chemical fume hood. This is critical not only to prevent inhalation of any potential vapors but also to contain any accidental spills. The work area should be equipped with readily accessible emergency eyewash stations and a safety shower.

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE ensemble is mandatory when handling this compound. The rationale for each component is outlined below:

-

Eye and Face Protection : Tightly fitting chemical splash goggles are the minimum requirement. Given the serious eye irritation hazard, the use of a full-face shield in conjunction with goggles is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.

-

Hand Protection : Chemically resistant gloves are essential. Nitrile gloves provide adequate protection for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or laminate film gloves should be used. It is crucial to inspect gloves for any signs of degradation before each use and to practice proper glove removal techniques to avoid skin contact.

-

Skin and Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin contact.

-

Respiratory Protection : While working in a fume hood should provide adequate respiratory protection, a respirator with an organic vapor cartridge may be necessary for emergency situations or if engineering controls are not sufficient.

Step-by-Step Handling Protocol: From Receipt to Reaction

This protocol is designed to be a self-validating system, with each step logically flowing from the known hazards of the compound.

Receiving and Storage

-

Initial Inspection : Upon receipt, inspect the container for any signs of damage or leakage.

-

Labeling : The container must be clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.

-

Storage Conditions : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents. The storage cabinet should be specifically designed for corrosive materials. To mitigate the risk of peroxide formation, storage in a dark place or in an amber bottle is advisable.

Weighing and Preparing Solutions

This workflow is designed to minimize exposure and ensure accurate and safe preparation of solutions for downstream applications.

-

Preparation :

-

Don all required PPE as detailed in Section 2.2.

-

Prepare the work surface within the chemical fume hood by laying down absorbent, chemical-resistant bench paper.

-

Ensure a spill kit for corrosive materials is readily accessible.

-

-

Material Handling :

-

Carefully open the primary container within the fume hood.

-

Using a clean, compatible spatula, transfer an approximate amount of the liquid to a tared, secondary container (e.g., a glass beaker or flask).

-

Accurately weigh the required amount of the compound.

-

To prepare a solution, slowly and in small portions, add the weighed this compound to the chosen solvent while stirring. Be mindful of potential exothermic reactions when dissolving in certain solvents.

-

-

Cleanup and Storage :

-

Thoroughly decontaminate the spatula and any other utensils used.

-

Securely cap both the primary and secondary containers.

-

Return the primary container to its designated storage location.

-

Dispose of any contaminated bench paper and other disposable materials in a properly labeled hazardous waste container.

-

Reactivity, Incompatibilities, and Decomposition: Understanding the Chemical Behavior

Reactivity and Incompatibilities

As a carboxylic acid, this compound will react exothermically with bases. It is incompatible with strong oxidizing agents, which could potentially lead to a vigorous reaction. The tetrahydrofuran ring is generally stable but can be cleaved under strongly acidic conditions[2][3].

Thermal Decomposition

Emergency Procedures: A Plan for the Unexpected

Spills

A tiered response is necessary depending on the scale of the spill.

-

Minor Spill (contained within a fume hood) :

-

Alert personnel in the immediate vicinity.

-

Wearing appropriate PPE, use an acid neutralizer (such as sodium bicarbonate) or a chemical absorbent to contain and absorb the spill.

-

Carefully collect the absorbed material into a designated hazardous waste container.

-

Decontaminate the spill area with a suitable cleaning agent.

-

-

Major Spill (outside of a fume hood or a large volume) :

-

Evacuate the laboratory immediately.

-

Alert your supervisor and contact your institution's emergency response team.

-

If safe to do so, close the laboratory doors to contain any potential vapors.

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

Personnel Exposure

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.